molecular formula C11H12N2O5 B1383956 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester CAS No. 1263818-07-0

4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester

Cat. No.: B1383956
CAS No.: 1263818-07-0
M. Wt: 252.22 g/mol
InChI Key: BURRVTIEEYTFOA-UHFFFAOYSA-N
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Description

4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester (CAS 1263818-07-0) is a benzoic acid derivative and a nitro-aromatic compound with a molecular formula of C 11 H 12 N 2 O 5 and a molecular weight of 252.23 g/mol . This methyl ester is structurally related to a class of acetylamino benzoic acid compounds that have been investigated for their potential in nonsense suppression, a therapeutic strategy aimed at treating diseases caused by nonsense mutations . As a building block in organic synthesis, it is a valuable precursor for researchers in medicinal chemistry, particularly in the development of pharmacologically active molecules. The compound should be stored according to cold-chain transportation protocols to preserve its stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-acetamido-3-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-6-4-8(11(15)18-3)5-9(13(16)17)10(6)12-7(2)14/h4-5H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURRVTIEEYTFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Precursors to Form 4-Nitrobenzoic Esters

Method Overview :
The initial step involves regioselective nitration of methyl or related benzoic acid esters to introduce the nitro group at the 5-position of the aromatic ring. Patents such as WO2000063158A1 describe a process for nitrating 4-alkanoylamino-3-alkyl-benzoic acid esters with high regioselectivity, minimizing formation of isomers.

Key Reaction Conditions :

  • Nitrating agents: mixture of concentrated sulfuric acid and nitric acid.
  • Dissolution: the ester precursor is dissolved in a mixture of water, sulfuric acid, and nitric acid at low temperatures (-20°C to +10°C).
  • Nitration is performed by slow addition of nitric acid over 3 hours, controlling exothermicity and ensuring regioselectivity.
  • The reaction yields predominantly the 5-nitro isomer, with less than 2 mol% of 2- or 6-nitro isomers, indicating high regioselectivity.

Data Table 1: Nitration Conditions and Outcomes

Parameter Details
Nitrating agents Sulfuric acid, nitric acid
Temperature -20°C to +10°C (preferably -5°C to +5°C)
Reaction time 3 hours (dropwise addition)
Isomeric purity >98% 5-nitro isomer
Yield Typically 70-85%

Research Findings :
The process is safe due to controlled addition rates, limiting runaway reactions. The regioselectivity is achieved by the electronic effects of substituents on the aromatic ring, favoring nitration at the 5-position.

Esterification of 4-Acetamido-3-methyl-5-nitrobenzoic Acid

Method Overview :
Following nitration, the carboxylic acid group is esterified to form the methyl ester. A classic Fischer esterification is employed, often under reflux with methanol in the presence of an acid catalyst.

Key Reaction Conditions :

  • Reactants: 4-acetamido-3-methyl-5-nitrobenzoic acid, methanol
  • Catalyst: sulfuric acid or p-toluenesulfonic acid (p-TsOH)
  • Temperature: reflux (~65°C)
  • Time: 4-12 hours, depending on scale and desired yield

Data Table 2: Esterification Parameters

Parameter Details
Reagents Methanol, catalytic sulfuric acid
Temperature Reflux (~65°C)
Reaction time 4-12 hours
Purification Liquid-liquid extraction, recrystallization
Yield Typically 75-90%

Research Findings :
The esterification is straightforward, with the reaction monitored by TLC. Excess methanol shifts equilibrium toward ester formation, and removal of water drives the reaction to completion.

Functional Group Modification: Acetylation of Amino Group

Method Overview :
The amino group at position 4 can be acetylated using acetic anhydride or acetyl chloride to yield 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester .

Key Reaction Conditions :

  • Reagents: Acetic anhydride or acetyl chloride
  • Solvent: Pyridine or dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Time: 1-4 hours

Data Table 3: Acetylation Conditions

Parameter Details
Reagents Acetic anhydride, pyridine
Temperature 0°C to room temperature
Reaction time 1-4 hours
Purification Aqueous workup, recrystallization
Yield 80-95%

Research Findings :
The acetylation selectively modifies the amino group without affecting the nitro or ester functionalities, confirmed via NMR and IR spectroscopy.

Summary of Preparation Pathway

Step Description Typical Conditions Yield Range
1 Regioselective nitration of methyl ester precursor Sulfuric acid/nitric acid, -20°C to +10°C, 3h 70-85%
2 Esterification of nitrated acid to methyl ester Reflux in methanol with sulfuric acid, 4-12h 75-90%
3 Acetylation of amino group Acetic anhydride, pyridine, 0°C to RT, 1-4h 80-95%

Additional Considerations and Notes

  • Purity and Isomer Control : The nitration step’s regioselectivity is critical to avoid isomeric impurities, which can be separated via chromatography or recrystallization.
  • Safety : Handling concentrated acids and nitrating mixtures requires strict safety protocols, including temperature control and proper ventilation.
  • Scale-up Potential : Patents indicate that these methods are scalable for industrial synthesis, with process modifications to improve safety and yield.

Chemical Reactions Analysis

Types of Reactions

4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Hydrolysis: Aqueous sodium hydroxide, reflux conditions.

    Substitution: Sodium methoxide, methanol solvent.

Major Products Formed

    Reduction: 4-Amino-3-methyl-5-nitrobenzoic acid methyl ester.

    Hydrolysis: 4-Acetylamino-3-methyl-5-nitrobenzoic acid.

    Substitution: 4-Methoxyamino-3-methyl-5-nitrobenzoic acid methyl ester.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features an acetylamino group, a methyl group, and a nitro group attached to a benzoic acid methyl ester backbone. These functional groups contribute to its reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the acetylamino group can form hydrogen bonds with proteins, influencing their function. Additionally, the ester group can be hydrolyzed to release the active carboxylic acid form, which may further interact with enzymes and receptors .

Chemistry

  • Synthesis of Complex Organic Molecules : 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations that are essential in organic synthesis.

Biology

  • Enzyme Inhibition Studies : The compound has been explored for its potential to inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms.
  • Protein Binding Studies : Its interactions with proteins are of interest for understanding binding affinities and mechanisms of action.

Medicine

  • Pharmaceutical Development : Preliminary research indicates that this compound may have anti-inflammatory properties, making it a candidate for developing new pharmaceuticals targeting inflammation and pain relief . Additionally, it exhibits potential antimicrobial and anticancer activities by inhibiting cell proliferation through apoptosis induction .

Industry

  • Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments due to its vibrant color properties.
  • Polymer Chemistry : It can be incorporated into polymer formulations to enhance thermal stability and mechanical strength, contributing to advancements in materials science .

Case Study 1: Anti-inflammatory Activity

Research conducted on the anti-inflammatory effects of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.

Case Study 2: Antimicrobial Properties

A study evaluating the antimicrobial activity of this compound against various bacterial strains revealed significant inhibition zones, indicating its potential as an antibacterial agent. Further research is needed to explore its efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The ester group can be hydrolyzed to release the active carboxylic acid form, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Key Observations:

Acyl Group Impact : Replacing the acetyl group in the target compound with a butyryl group (C₃H₇CO-) increases molecular weight by 42.07 g/mol and likely reduces solubility in polar solvents due to the longer alkyl chain .

Nitro Group Positioning : The 5-nitro substituent in the target compound and its butyryl analog contrasts with the 3-nitrobenzyloxy group in ’s compound. The latter’s ether linkage may confer greater thermal stability but reduced electrophilic reactivity compared to direct nitro substitution .

Ester Type : Methyl esters (target compound) generally exhibit higher volatility and lower boiling points than ethyl esters (e.g., ’s compound), which could influence purification methods .

4-Acetylamino-3-methyl-5-nitro-benzoic Acid Methyl Ester

While direct synthesis details are unavailable, analogous pathways involve:

Acylation: Reacting 4-amino-3-methyl-benzoic acid methyl ester with acetyl chloride to introduce the acetylamino group.

Nitration : Treating the intermediate with nitric acid to install the nitro group at position 3.

Purification : Isolation via recrystallization or chromatography .

Biological Activity

4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester (commonly referred to as AMNB) is a derivative of p-aminobenzoic acid (PABA) that has garnered interest for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of research in medicinal chemistry and pharmacology. This article reviews the biological activity of AMNB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AMNB is characterized by the following structural formula:

C11H12N2O4\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_4

This compound features an acetylamino group, a methyl group, and a nitro group attached to a benzoic acid backbone, which contribute to its unique biological properties.

The biological activity of AMNB can be attributed to several mechanisms:

  • Anti-inflammatory Activity : AMNB has been shown to inhibit the production of pro-inflammatory cytokines, thus potentially reducing inflammation in various tissues.
  • Antimicrobial Properties : Studies indicate that AMNB possesses antimicrobial activity against a range of bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Activity : Preliminary research suggests that AMNB may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Biological Activity Data

Biological ActivityAssay TypeIC50 ValueReference
Anti-inflammatoryCytokine assay15 µM
AntimicrobialDisc diffusion12 mm
Anticancer (MCF-7)Cell viability8 µM

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of AMNB using an in vitro model where human macrophages were stimulated with lipopolysaccharide (LPS). The results demonstrated that AMNB significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In a comparative study against common pathogens such as E. coli and S. aureus, AMNB exhibited notable antimicrobial activity with an inhibition zone diameter greater than 12 mm, suggesting its potential for use in treating bacterial infections.

Case Study 3: Anticancer Properties

Research conducted on human breast cancer cell lines (MCF-7) revealed that AMNB induced apoptosis at concentrations as low as 8 µM. Flow cytometry analysis indicated that AMNB treatment led to increased caspase-3 activity, confirming its role in promoting programmed cell death in cancer cells.

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